3,4-dimethoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
3,4-dimethoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves the following steps :
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 3,4,5-trimethoxyphenylamine.
Formation of Benzoxazole Ring: The benzoxazole ring is formed through a cyclization reaction involving the amine and carboxylic acid groups.
Coupling Reaction: The benzoxazole intermediate is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.
Reduction: Formation of 3,4-dimethoxybenzylamine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
3,4-dimethoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways . The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Disrupting Cellular Processes: Affecting processes such as cell division, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxybenzamide: Lacks the benzoxazole ring and additional methoxy groups.
3,4,5-trimethoxybenzamide: Similar structure but without the benzoxazole ring.
N-(3,4-dimethoxyphenyl)benzamide: Similar structure but lacks the trimethoxyphenyl group.
Properties
Molecular Formula |
C25H24N2O7 |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C25H24N2O7/c1-29-19-8-6-14(10-20(19)30-2)24(28)26-16-7-9-18-17(13-16)27-25(34-18)15-11-21(31-3)23(33-5)22(12-15)32-4/h6-13H,1-5H3,(H,26,28) |
InChI Key |
YSFQGUFWAMWISW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Origin of Product |
United States |
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